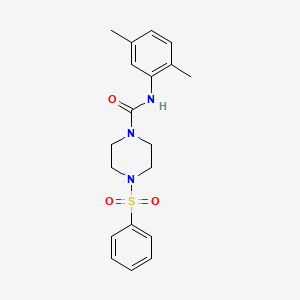
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a phenylsulfonyl group and a carboxamide group attached to a 2,5-dimethylphenyl moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common approach is to react 2,5-dimethylphenylamine with a suitable carboxylating agent to form the carboxamide intermediate. This intermediate is then reacted with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific methods used can vary depending on the desired scale of production and the available resources.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the piperazine ring can enhance binding affinity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycine: Similar structure but with a glycine moiety instead of a piperazine ring.
N-(2,5-dimethylphenyl)-2-[2-fluoro(phenylsulfonyl)anilino]acetamide: Contains a fluoro-substituted phenylsulfonyl group and an acetamide moiety.
Uniqueness
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is unique due to its combination of a piperazine ring and a phenylsulfonyl group, which provides distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2,5-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-8-9-16(2)18(14-15)20-19(23)21-10-12-22(13-11-21)26(24,25)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEVGRBONKQQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-{2-[(1-bromo-2-naphthyl)oxy]ethylidene}-5-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine](/img/structure/B5399970.png)
![6-hydroxy-5-nitro-2-{2-[1-(2-phenoxyethyl)-1H-indol-3-yl]vinyl}-4(3H)-pyrimidinone](/img/structure/B5399978.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[2-(1-piperazinyl)ethyl]amino}methyl)-2-piperidinone dihydrochloride](/img/structure/B5399983.png)
![4-benzyl-3-ethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-1,4-diazepan-5-one](/img/structure/B5399984.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5399998.png)
![5-{[(2-methoxyethyl)amino]sulfonyl}-2',6'-dimethylbiphenyl-3-carboxylic acid](/img/structure/B5400010.png)
![5-amino-3-[1-cyano-2-(4-methylphenyl)vinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B5400024.png)
![2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B5400028.png)
![3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5400033.png)
![N-[2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]urea](/img/structure/B5400038.png)
![6-bromo-3-[3-(4-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B5400043.png)

![3-[(2-FLUORO-5-METHYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5400064.png)
![3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}-1-(3-methylbenzyl)piperidin-2-one](/img/structure/B5400079.png)
